molecular formula C17H18O8 B14415610 4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid CAS No. 81326-09-2

4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid

Katalognummer: B14415610
CAS-Nummer: 81326-09-2
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: ACQYRYSQZIXFDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate reagents to introduce the phenoxy and benzoic acid functionalities. Common synthetic routes may include:

    Esterification: Reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable esterifying agent.

    Oxidation: Oxidizing the intermediate to form the benzoic acid derivative.

    Coupling Reactions: Using coupling agents to link the phenoxy group to the benzoic acid core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes and pathways, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethoxy-4-hydroxyphenylacetic acid: Shares similar functional groups but differs in the core structure.

    4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

81326-09-2

Molekularformel

C17H18O8

Molekulargewicht

350.3 g/mol

IUPAC-Name

4-(4-hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C17H18O8/c1-21-11-7-10(8-12(22-2)15(11)18)25-16-13(23-3)5-9(17(19)20)6-14(16)24-4/h5-8,18H,1-4H3,(H,19,20)

InChI-Schlüssel

ACQYRYSQZIXFDV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC2=CC(=C(C(=C2)OC)O)OC)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.